
1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bromophenol-based Ligands in Modeling Copper Proteins
Research on less symmetrical dicopper(II) complexes with adjacent thioether groups, which include bromophenol-based ligands, aims to model the active sites of type 3 copper proteins. These studies have shown that the inclusion of a heteroatom near the metal site can significantly influence catalytic activity, particularly in reactions mimicking those catalyzed by natural enzymes, such as catechol oxidase. This research provides a foundation for developing biomimetic catalysts with potential applications in industrial and environmental processes (Merkel et al., 2005).
Marine Algae-derived Bromophenols
Studies on marine red algae have led to the isolation of novel bromophenol compounds. These naturally occurring bromophenols exhibit significant biological activities, including antibacterial properties. Such research highlights the potential of bromophenol derivatives in the development of new antibiotics and bioactive agents, pointing towards the broader applicability of bromophenol structures in medicinal chemistry (Xiuli Xu et al., 2009).
Antioxidant and Biofilm Inhibition
Benzylidene derivatives of 2-(4-bromophenoxy)-2-methyl propane hydrazides have been synthesized and evaluated for their antioxidant, biofilm inhibition, and mutagenic activities. These compounds exhibit promising antioxidant properties and biofilm inhibition activities, suggesting their potential use in treating oxidative stress-related diseases and biofilm-associated infections (Sheikh et al., 2021).
Synthesis of Heterocyclic Compounds
Research involving the synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-ones via microwave irradiation presents a novel approach to creating heterocyclic compounds. Such methodologies contribute to the advancement of synthetic chemistry, enabling the efficient production of molecules with potential pharmacological applications (Kamila et al., 2006).
Radical Scavenging Activity
The discovery of nitrogen-containing bromophenols from marine red algae and their potent radical scavenging activity underscores the potential of bromophenol derivatives in antioxidant therapy. These compounds could serve as leads in the development of novel antioxidants for use in health supplements or pharmaceuticals (Ke-kai Li et al., 2012).
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-4-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-6-8-16(9-7-12)10-11-17-14-4-2-13(15)3-5-14/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUULLSHCNAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine](/img/structure/B3135404.png)
![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)
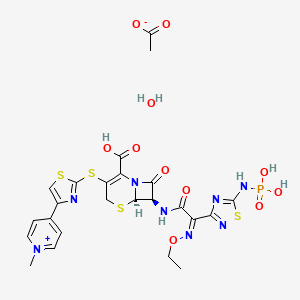
![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)

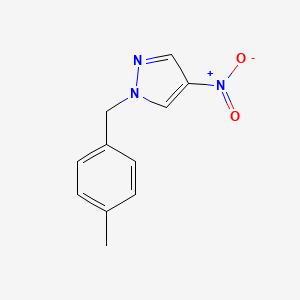
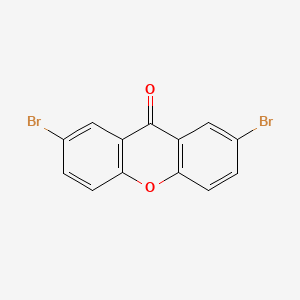
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
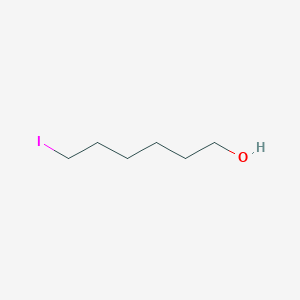
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)
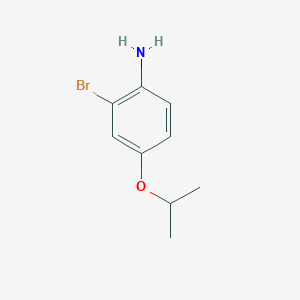
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)
